molecular formula C6H12O3 B189238 Isopropyl 2-methoxyacetate CAS No. 17640-21-0

Isopropyl 2-methoxyacetate

Cat. No. B189238
CAS RN: 17640-21-0
M. Wt: 132.16 g/mol
InChI Key: XYXFJNIUUWEUIJ-UHFFFAOYSA-N
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Description

Isopropyl 2-methoxyacetate, also known as isopropyl methoxyacetate, is a chemical compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 . It is commonly used in industry .


Molecular Structure Analysis

The molecular structure of Isopropyl 2-methoxyacetate consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C6H12O3/c1-5(2)9-6(7)4-8-3/h5H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

Isopropyl 2-methoxyacetate is a liquid at room temperature . It has a density of 0.959 g/cm3 . The boiling point of this compound is 160°C at 760 mmHg . It has a flash point of 49.9°C .

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Isopropyl 2-methoxyacetate is used as an acyl donor in the dynamic kinetic resolution (DKR) of various primary amine substrates . This process is part of a modified version of the Bäckvall system .
  • Methods of Application or Experimental Procedures : The DKR is performed using a single equivalent of isopropyl 2-methoxyacetate in combination with p-MeO Shvo complex as the racemization catalyst and Novozym 435 as the acylation catalyst . The process involves the condensation between an amine and a carbonyl compound .
  • Results or Outcomes : The method achieves complete conversion within 26 hours with high enantiomeric excess (ee) values and good chemoselectivity . The use of isopropyl 2-methoxyacetate as an acyl donor increases the acylation rate during DKR .

Safety And Hazards

Isopropyl 2-methoxyacetate is classified under GHS07 for safety . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

propan-2-yl 2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(2)9-6(7)4-8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXFJNIUUWEUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306512
Record name 1-Methylethyl 2-methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-methoxyacetate

CAS RN

17640-21-0
Record name 1-Methylethyl 2-methoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17640-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

434.1 g (4.0 mol) of methyl chloroacetate are initially introduced and stirred at 25° C. 756.3 g (4.2 mol) of 30% strength sodium methoxide solution are added dropwise in the course of 2.5 h such that a reaction temperature of 65° C. is not exceeded. After the addition, stirring is continued at reflux temperature for a further 3 h. 407.5 g of methanol are then separated from the reaction mixture by distillation. 480.8 g (8 mol) of isopropanol are added to the residue and the mixture is heated under reflux. In the course of this, methanol is removed through a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (291.9 g of distillate). After 6.5 h, the conversion of the methyl methoxyacetate to the isopropyl methoxyacetate is >98%. After cooling, the reaction mixture is filtered off with suction and the residue is washed with 450 g of isopropanol. A residue of 412.1 g and a liquid phase (filtrate and wash liquid) of 969.9 g are obtained. The liquid phase is fractionated through a 0.5 m long Multifil column. Isopropyl methoxyacetate (405.0 g, yield 77%) with an organic purity of >99%, a chlorine content of 10 ppm and a water content of <0.05% is obtained as the main fraction.
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434.1 g
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480.8 g
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Synthesis routes and methods II

Procedure details

434.1 g (4.0 mol) of methyl chloroacetate are initially introduced and stirred at 25° C. 756.3 g (4.2 mol) of 30% strength sodium methoxide solution are added dropwise in the course of 2.5 h such that a reaction temperature of 65° C. is not exceeded. After the addition, stirring is continued at reflux temperature for a further 3 h. 436.0 g of methanol are then removed from the reaction mixture by distillation. 480.8 g (8 mol) of isopropanol are added to the residue and the mixture is heated under reflux. In the course of this, methanol is removed via a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (244.4 g of distillate). After 6.5 h, the conversion of the methyl methoxyacetate to the isopropyl methoxyacetate is >98%. After cooling, the reaction mixture is concentrated to dryness on a rotary evaporator at a maximum bath temperature of 120° C. and a pressure of <15 mbar. A residue of 274.3 g and a distillate of 668.0 g are obtained. The distillate is fractionated through a 0.5 m long Multifil column. Isopropyl methoxyacetate is obtained as the main fraction (390.6 g, yield 74%) with a purity of >99%, a chlorine content of 10 ppm and a water content of <0.05%.
Quantity
434.1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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480.8 g
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
M Oláh, Z Boros, G Hornyánszky, L Poppe - Tetrahedron, 2016 - Elsevier
… In case of isopropyl 2-methoxyacetate, the moderately ascendant region was between 0 and 50 … better the higher temperature (60–80 C) than the ones with isopropyl 2-methoxyacetate. …
Number of citations: 25 www.sciencedirect.com
MAJ Veld, K Hult, ARA Palmans, EW Meijer - 2007 - Wiley Online Library
… To increase the acylation rate during DKR, we evaluated the effect of changing the acyl donor from isopropyl acetate into isopropyl 2-methoxyacetate (4). Alkyl 2-methoxyacetates …
M Oláh, D Kovács, G Katona, G Hornyánszky, L Poppe - Tetrahedron, 2018 - Elsevier
… the performance of the already applied isopropyl 2-methoxyacetate 2A 29 or isopropyl 2-… efficiency in enzymatic N-acylation of amines rac-1a-d than isopropyl 2-methoxyacetate 2A. …
Number of citations: 11 www.sciencedirect.com
G Ma, Z Xu, P Zhang, J Liu, X Hao… - … Process Research & …, 2014 - ACS Publications
… , which using isopropyl 2-methoxyacetate as an acyl donor. (12) First, the enzymatic KR process toward Rac-1 was studied using isopropyl 2-methoxyacetate as an acyl donor (Scheme …
Number of citations: 44 pubs.acs.org
FMWG Silva, J Szemes, A Mustashev, O Takács… - Life, 2023 - mdpi.com
… ; or other fatty acids, like myristic acid [23]; as well as the so-called activated esters, such as alkyl 2-alkoxyacetates and alkyl 2-cyanoacetates, including isopropyl 2-methoxyacetate [24], …
Number of citations: 8 www.mdpi.com
H Ismail, RM Lau, LM van Langen, F van Rantwijk… - Green …, 2008 - pubs.rsc.org
A green procedure for the kinetic resolution of chiral amines via enzymatic acylation and deacylation has been demonstrated. The fully enzymatic approach obviates the common, waste-…
Number of citations: 27 pubs.rsc.org
M Oláh, S Suba, Z Boros, P Kovács… - Periodica Polytechnica …, 2018 - pp.bme.hu
… 2-ethoxyacetate as acylating agent in KR of 1-phenylethylamine rac-3a [47] surpassed the productivity and selectivity of the previously best performing isopropyl 2-methoxyacetate [81] …
Number of citations: 15 pp.bme.hu
M Oláh - 2018 - repozitorium.omikk.bme.hu
… In case of isopropyl 2-methoxyacetate 2Bb, a moderately ascendant region can be found … –80 C) than the ones with isopropyl 2-methoxyacetate 2Bb. In addition to the high productivity …
Number of citations: 0 repozitorium.omikk.bme.hu
P Hoyos, V Pace, AR Alcantara - Advanced Synthesis & …, 2012 - Wiley Online Library
The development of new and more economically and environmentally attractive processes to afford chiral molecules is still an open challenge in organic synthesis. During last years the …
Number of citations: 87 onlinelibrary.wiley.com
G Grogan - Annual Reports Section" B"(Organic Chemistry), 2008 - pubs.rsc.org
This report reviews significant developments in applications of biological catalysis in synthetic organic chemistry for the year 2007. The use of hydrolase enzymes continues to dominate …
Number of citations: 3 pubs.rsc.org

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